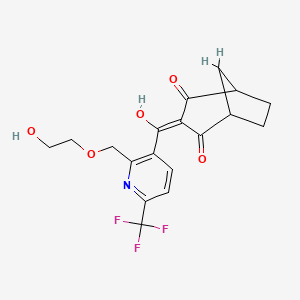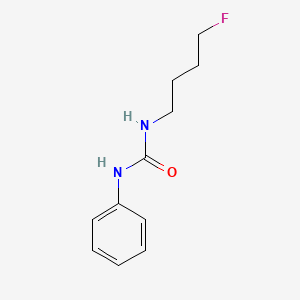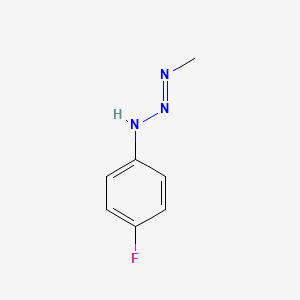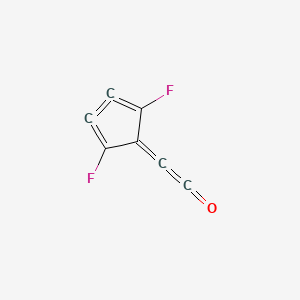![molecular formula C20H16O4 B13420902 (7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13420902.png)
(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is a metabolite of benzo[a]pyrene, a well-known environmental pollutant and carcinogen. The compound is formed through the metabolic activation of benzo[a]pyrene and is often studied for its role in carcinogenesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol typically involves the metabolic activation of benzo[a]pyrene. This process includes several enzymatic steps, primarily involving cytochrome P450 enzymes, which convert benzo[a]pyrene to its diol epoxide form. The diol epoxide then undergoes hydrolysis to form the tetrahydrobenzo[a]pyrene-tetrol .
Industrial Production Methods
Industrial production of this compound is not common due to its carcinogenic nature. it can be synthesized in laboratory settings for research purposes using the aforementioned enzymatic processes.
化学反应分析
Types of Reactions
(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound. These products are often studied for their biological activity and potential carcinogenicity.
科学研究应用
(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is primarily used in scientific research to study the mechanisms of carcinogenesis. Its applications include:
Chemistry: Studying the chemical properties and reactivity of PAH derivatives.
Biology: Investigating the metabolic pathways and biological effects of PAHs.
Medicine: Understanding the role of PAHs in cancer development and exploring potential therapeutic interventions.
作用机制
The compound exerts its effects through the formation of DNA adducts. It binds covalently to the exocyclic amino group of deoxyguanosine in DNA, causing structural perturbations such as DNA bends. These adducts can interfere with DNA replication and repair, leading to mutations and potentially cancer . The primary molecular targets include DNA and various enzymes involved in DNA repair and replication.
相似化合物的比较
Similar Compounds
Benzo[a]pyrene: The parent compound from which (7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is derived.
Benzo[a]pyrene-7,8-dihydrodiol: An intermediate in the metabolic activation of benzo[a]pyrene.
Benzo[a]pyrene-7,8-diol-9,10-epoxide: The ultimate carcinogenic form of benzo[a]pyrene.
Uniqueness
This compound is unique due to its specific stereochemistry and its role as a metabolite in the activation of benzo[a]pyrene. Its formation and reactivity provide valuable insights into the mechanisms of PAH-induced carcinogenesis .
属性
分子式 |
C20H16O4 |
|---|---|
分子量 |
324.31 g/mol |
IUPAC 名称 |
(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol |
InChI |
InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18+,19+,20-/m1/s1/i17+1,18+1,19+1,20+1 |
InChI 键 |
KWFVZAJQUSRMCC-FMTVYXBPSA-N |
手性 SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[13C@@H]([13C@H]([13C@H]([13C@@H]5O)O)O)O)C=C2 |
规范 SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



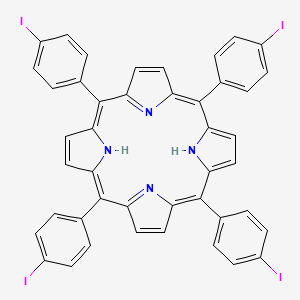

![Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide](/img/structure/B13420824.png)
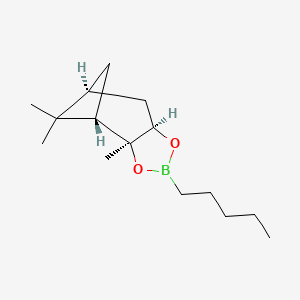
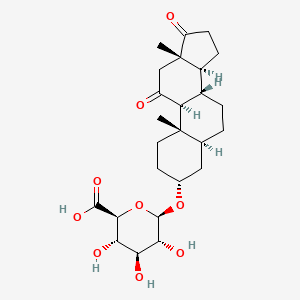
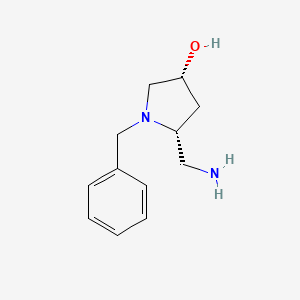
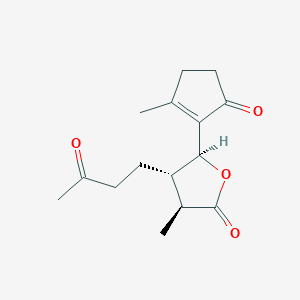
![2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13420859.png)
